molecular formula C6H10ClN5 B12909349 4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine CAS No. 89850-37-3

4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine

Cat. No.: B12909349
CAS No.: 89850-37-3
M. Wt: 187.63 g/mol
InChI Key: MCLLIXAJYWYIKV-UHFFFAOYSA-N
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Description

4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with 1,2-dimethylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, often in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce azo, azoxy, or reduced hydrazinyl derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This can result in various biological effects, such as antiproliferative or antimicrobial activities .

Comparison with Similar Compounds

Properties

CAS No.

89850-37-3

Molecular Formula

C6H10ClN5

Molecular Weight

187.63 g/mol

IUPAC Name

4-chloro-6-[methyl(methylamino)amino]pyrimidin-5-amine

InChI

InChI=1S/C6H10ClN5/c1-9-12(2)6-4(8)5(7)10-3-11-6/h3,9H,8H2,1-2H3

InChI Key

MCLLIXAJYWYIKV-UHFFFAOYSA-N

Canonical SMILES

CNN(C)C1=C(C(=NC=N1)Cl)N

Origin of Product

United States

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